molecular formula C12H14Na8O35S8 B13388474 Octasodium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate

Octasodium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate

Cat. No.: B13388474
M. Wt: 1158.7 g/mol
InChI Key: CPRSOZZDECJZKH-UHFFFAOYSA-F
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Description

Octasodium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate, also known as sucrose octasulfate sodium salt, is a complex carbohydrate derivative. It is characterized by its high degree of sulfation, which imparts unique chemical and biological properties. This compound is primarily used in biomedical research due to its anticoagulant and anti-inflammatory attributes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sucrose octasulfate sodium salt involves the sulfation of sucrose. The process typically includes the reaction of sucrose with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent such as pyridine or dimethylformamide. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve complete sulfation .

Industrial Production Methods

Industrial production of sucrose octasulfate sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Sucrose octasulfate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acids, hydroxyl derivatives, and substituted sucrose derivatives .

Scientific Research Applications

Sucrose octasulfate sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sucrose octasulfate sodium salt involves its interaction with various molecular targets. The compound binds to proteins and other biomolecules, modulating their activity. This interaction is primarily mediated through the sulfate groups, which form electrostatic interactions with positively charged regions on the target molecules. These interactions can influence various biological pathways, including coagulation and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sucrose octasulfate sodium salt is unique due to its specific structure and high degree of sulfation, which confer distinct chemical and biological properties. Its ability to interact with a wide range of biomolecules makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

octasodium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O35S8.8Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRSOZZDECJZKH-UHFFFAOYSA-F
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Na8O35S8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1158.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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